
4-Hexylsulfonyl-nitrobenzene
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Overview
Description
4-Hexylsulfonyl-nitrobenzene is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-hexylsulfonyl-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of nitrobenzene derivatives. For example, sulfonic acid derivatives (e.g., 4-nitrobenzenesulfonyl chloride) can react with hexanol under controlled conditions. Key steps include:
- Sulfonylation : React nitrobenzene with hexanesulfonyl chloride in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (>95% purity threshold recommended) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of nitrobenzene to sulfonyl chloride) and reaction time (6–8 hours) to maximize yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the hexylsulfonyl group (δ 1.2–1.6 ppm for CH₂ groups) and nitrobenzene aromatic protons (δ 8.0–8.5 ppm) .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency ensures batch reproducibility .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 50°C, followed by slow cooling to 4°C. This yields needle-like crystals with >98% purity. Alternative solvents:
- Ethyl acetate/hexane : For larger-scale crystallization (yield ~85%) .
- Acetone : Suitable for thermally sensitive batches but may require multiple cycles .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Use kinetic and isotopic labeling experiments:
- Kinetic Profiling : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in DMF at 80°C. Plot ln([reactant]) vs. time to determine order .
- Isotopic Studies : Introduce ¹⁵N-labeled nitro groups to track electronic effects via NMR or mass spectrometry .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution on the aromatic ring .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Conduct systematic solubility tests under controlled conditions:
- Solvent Screening : Use a high-throughput microplate reader to measure solubility in 20+ solvents (e.g., DMSO, THF, chloroform) at 25°C and 40°C .
- Data Validation : Compare results with published studies using identical instrumentation (e.g., UV-Vis spectrophotometry at λmax = 270 nm) .
- Statistical Analysis : Apply ANOVA to identify outliers and reconcile discrepancies due to impurities or measurement artifacts .
Q. How does the stability of this compound vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer : Perform accelerated stability studies:
- Acidic Conditions : Incubate in 1M HCl at 40°C for 72 hours. Monitor degradation via LC-MS; major products include nitrobenzoic acid (m/z 167) and hexanesulfonic acid .
- Basic Conditions : Expose to 0.1M NaOH at 25°C. Degradation proceeds via sulfonate ester hydrolysis, yielding 4-nitrophenol (m/z 139) .
- Storage Recommendations : Store at 0–6°C in amber vials to prevent photolytic decomposition .
Q. What advanced analytical techniques are suitable for studying this compound’s electronic properties in catalysis?
- Methodological Answer : Combine electrochemical and spectroscopic methods:
- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1M TBAPF₆ electrolyte). The nitro group typically shows a reduction peak at -1.2 V vs. Ag/AgCl .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur (S 2p) and nitrogen (N 1s) binding energies to assess electron-withdrawing effects .
- UV-Vis Spectroscopy : Track charge-transfer transitions (λmax ~320 nm) to correlate electronic structure with catalytic activity .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Replicate experiments with strict controls:
- Catalyst Loading : Test 1–5 mol% to identify optimal concentrations .
- Substrate Scope : Evaluate aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich) .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., biphenyl derivatives) that may skew yield calculations .
Publish raw data and procedural details to facilitate cross-lab validation .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
1-hexylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO4S/c1-2-3-4-5-10-18(16,17)12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 |
InChI Key |
VBQWIXQJKCRRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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